molecular formula C31H29N5O6 B1191811 NKTR-105

NKTR-105

Cat. No. B1191811
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NKTR-105 is a novel form of docetaxel that was developed using Nektar/'s advanced polymer technology platform. The compound belongs to the taxoid family and acts by disrupting the microtubular network in cells. It is being developed as an anti-neoplastic agent, and is the company/'s second oncology program in clinical development. In previous preclinical studies, NKTR-105 demonstrated superior antitumor activity with no neutropenia in multiple tumor models, indicating that NKTR-105 may enable sustained therapeutic levels of docetaxel without the myelosuppression that is a dose-limiting toxicity for this widely-used cancer therapy.

Scientific Research Applications

Antitumor Activity in Mouse Models

NKTR-105, also known as a novel multi-arm PEGylated docetaxel conjugate, has been investigated for its antitumor activity. A study presented at the AACR Annual Meeting highlighted NKTR-105's superior antitumor activity compared to docetaxel in mouse models of human cancer. This study found that NKTR-105 resulted in greater and sustained tumor docetaxel exposure, leading to a significantly longer tumor growth delay compared to docetaxel. These findings suggest that NKTR-105's enhanced antitumor efficacy is mediated by its ability to maintain higher concentrations of docetaxel in tumors over time (Hoch et al., 2009).

Phase I Clinical Study

A Phase I clinical study of NKTR-105 was conducted to explore its efficacy, safety, and tolerability. This study was designed based on NKTR-105's promising activity in preclinical models and its unique pharmacokinetic profile. The drug demonstrated improved docetaxel pharmacokinetics, reducing peak concentrations and prolonging half-life, which could lead to improved efficacy and safety profiles over marketed docetaxel (Calvo et al., 2010).

Biomarker Analysis in Cancer Therapy

NKTR-105 is also being evaluated as part of combination therapies for cancer treatment. For instance, NKTR-214 (bempegaldesleukin), another drug from the same developer, was studied in a first-in-human trial where it showed clinical activity and immune activation in combination with NKTR-105. This supports the potential for NKTR-105 to be part of combination therapy regimens in oncology, particularly due to its enhanced exposure and activity in tumors (Bentebibel et al., 2019).

properties

Product Name

NKTR-105

Molecular Formula

C31H29N5O6

Appearance

Solid powder

synonyms

NKTR105;  NKTR-105;  NKTR 105;  docetaxel conjugate.; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.